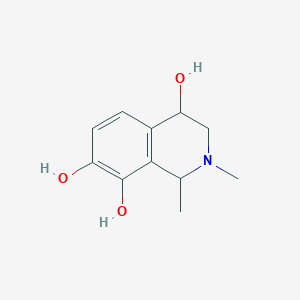
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol is a complex organic compound with a unique structure. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of three hydroxyl groups and two methyl groups attached to the isoquinoline ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol typically involves multi-step organic reactions. One common method involves the reduction of a precursor compound, such as a nitro or ketone derivative, followed by methylation and hydroxylation steps. The reaction conditions often require the use of reducing agents like sodium borohydride or lithium aluminum hydride, and methylating agents such as methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used to facilitate the hydrogenation of the precursor compounds under high pressure and temperature conditions. The hydroxylation step can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated isoquinoline derivative.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline ketones, while reduction can produce fully saturated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or activating certain enzymes. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-2,7-dimethyl-isoquinoline: Similar structure but lacks the hydroxyl groups.
1,2,3,4-Tetrahydro-2,5-dimethyl-isoquinoline: Another similar compound with different methyl group positions.
1,2,3,4-Tetrahydro-2,7-dimethyl-naphthalene: A related compound with a naphthalene ring system instead of isoquinoline.
Uniqueness
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol is unique due to the presence of three hydroxyl groups, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
102830-22-8 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,7,8-triol |
InChI |
InChI=1S/C11H15NO3/c1-6-10-7(9(14)5-12(6)2)3-4-8(13)11(10)15/h3-4,6,9,13-15H,5H2,1-2H3 |
Clave InChI |
FFPOPDFIKAHFHN-UHFFFAOYSA-N |
SMILES |
CC1C2=C(C=CC(=C2O)O)C(CN1C)O |
SMILES canónico |
CC1C2=C(C=CC(=C2O)O)C(CN1C)O |
Sinónimos |
4,7,8-Isoquinolinetriol, 1,2,3,4-tetrahydro-1,2-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















